molecular formula C11H17NO3 B024663 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one CAS No. 108220-95-7

2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one

Cat. No. B024663
M. Wt: 211.26 g/mol
InChI Key: OPROQFPSRGDWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one, also known as DIMBOA, is a natural compound found in various plants. This compound has been of interest to researchers due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one is not fully understood. However, it has been suggested that 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one may inhibit the growth of bacteria and viruses by disrupting their cell membranes. It has also been suggested that 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one may inhibit the replication of viruses by interfering with their DNA synthesis.

Biochemical And Physiological Effects

2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one has been found to have various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in plants, which can act as signaling molecules and activate defense mechanisms against pathogens. 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one has also been found to induce the expression of various genes involved in defense responses in plants.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one in lab experiments is its natural origin. This makes it a useful tool for studying the defense mechanisms of plants against pathogens. However, one limitation of using 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one in lab experiments is its variability in concentration in different plant species. This can make it difficult to compare results from different experiments.

Future Directions

There are several future directions for research on 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one. One direction is to further investigate its mechanism of action against bacteria and viruses. Another direction is to explore its potential as a natural insecticide. Additionally, research could be done to determine the optimal concentration of 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one for inducing defense responses in plants. Finally, research could be done to investigate the potential use of 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one in the development of new drugs.

Synthesis Methods

2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one is synthesized through the shikimic acid pathway, which is present in plants. The synthesis of 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one occurs in the roots of plants and is then transported to other parts of the plant. The synthesis of 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one involves the conversion of tryptophan to indole-3-acetaldoxime, followed by the conversion of indole-3-acetaldoxime to indole-3-acetonitrile. Finally, indole-3-acetonitrile is converted to 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one.

Scientific Research Applications

2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one has been of interest to researchers due to its potential applications in scientific research. It has been found to have antimicrobial, antiviral, and insecticidal properties. 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one has been shown to inhibit the growth of various bacteria, including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. It has also been found to inhibit the replication of viruses, including herpes simplex virus type 1 and type 2.

properties

CAS RN

108220-95-7

Product Name

2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

3-hydroxy-2-[(E)-N-methoxy-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C11H17NO3/c1-7(12-15-4)10-8(13)5-11(2,3)6-9(10)14/h13H,5-6H2,1-4H3/b12-7+

InChI Key

OPROQFPSRGDWSX-UHFFFAOYSA-N

Isomeric SMILES

CC(=C1C(=O)CC(CC1=O)(C)C)NOC

SMILES

CC(=NOC)C1=C(CC(CC1=O)(C)C)O

Canonical SMILES

CC(=C1C(=O)CC(CC1=O)(C)C)NOC

synonyms

2-(1-(methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one

Origin of Product

United States

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